molecular formula C17H13NO2S B582013 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde CAS No. 885278-93-3

2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B582013
CAS No.: 885278-93-3
M. Wt: 295.356
InChI Key: SUGYRLHBOMEIKR-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde is an organic compound that features a thiazole ring substituted with a benzyloxy-phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzyloxy-phenyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The benzyloxy-phenyl group can be introduced through a substitution reaction, and the aldehyde group can be added via formylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy-phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the aldehyde group can form covalent bonds with nucleophiles, while the thiazole ring can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzyloxy-phenyl)-benzothiazole: Similar structure but with a benzothiazole ring instead of a thiazole ring.

    2-(4-Benzyloxy-phenyl)-benzimidazole: Contains a benzimidazole ring instead of a thiazole ring.

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYRLHBOMEIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693090
Record name 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-93-3
Record name 2-[4-(Phenylmethoxy)phenyl]-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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